molecular formula C14H13F B14449537 4'-Fluoro-3,4-dimethyl-1,1'-biphenyl CAS No. 72968-91-3

4'-Fluoro-3,4-dimethyl-1,1'-biphenyl

Cat. No.: B14449537
CAS No.: 72968-91-3
M. Wt: 200.25 g/mol
InChI Key: ZDRLBBIATRAUJW-UHFFFAOYSA-N
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Description

4'-Fluoro-3,4-dimethyl-1,1'-biphenyl is a fluorinated biphenyl derivative offered for research and development purposes. This compound is strictly for laboratory use and is not intended for personal or human use. Biphenyls substituted with fluorine and methyl groups are highly valued in organic synthesis for their utility as key intermediates. The molecular structure, featuring a fluorine atom and methyl groups on the biphenyl scaffold, makes it a versatile building block for constructing more complex organic molecules . In material science, related biphenyl derivatives are employed in the development of advanced polymers. For instance, dimethyl-biphenyl diamines are used to synthesize polyimides with low dielectric constants, which are critical for applications in high-speed telecommunication and flexible electronics . Furthermore, such fluorinated intermediates are crucial in pharmaceutical research for impurity profiling and the development of active pharmaceutical ingredients (APIs), as seen with similar compounds used in the synthesis of drugs like Flurbiprofen . Researchers can utilize this chemical as a foundational scaffold in medicinal chemistry or as a precursor for ligands in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72968-91-3

Molecular Formula

C14H13F

Molecular Weight

200.25 g/mol

IUPAC Name

4-(4-fluorophenyl)-1,2-dimethylbenzene

InChI

InChI=1S/C14H13F/c1-10-3-4-13(9-11(10)2)12-5-7-14(15)8-6-12/h3-9H,1-2H3

InChI Key

ZDRLBBIATRAUJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)F)C

Origin of Product

United States

Synthetic Methodologies for 4 Fluoro 3,4 Dimethyl 1,1 Biphenyl and Analogous Biaryl Systems

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

The formation of the pivotal C-C bond between the two aryl rings in 4'-Fluoro-3,4-dimethyl-1,1'-biphenyl and similar structures is most efficiently achieved through transition metal-catalyzed cross-coupling reactions. These methods offer a versatile and controlled approach to constructing biaryl systems.

Suzuki-Miyaura Coupling Protocols for Fluorinated Biaryls

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of its boronic acid reagents. libretexts.orgmdpi.com This reaction is particularly well-suited for the synthesis of fluorinated biaryls. ugr.esmdpi.com

A plausible Suzuki-Miyaura approach to synthesize this compound would involve the coupling of either 3,4-dimethylphenylboronic acid with 1-bromo-4-fluorobenzene, or 4-fluorophenylboronic acid with 4-bromo-1,2-dimethylbenzene.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through a sequence of three key steps involving a palladium catalyst. libretexts.org The cycle begins with the oxidative addition of the aryl halide (e.g., 1-bromo-4-fluorobenzene) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the organoboron reagent (e.g., 3,4-dimethylphenylboronic acid) is transferred to the palladium center, a step often facilitated by a base. The final step is reductive elimination, where the two coupled aryl groups are expelled from the palladium complex, forming the desired biphenyl (B1667301) product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of ligands and bases. nih.gov Bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu groups, are often employed to enhance the rate of both the oxidative addition and reductive elimination steps. For the synthesis of fluorinated biphenyls, specific ligand systems have been developed to achieve high yields and selectivity. nih.govacs.org

The base plays a crucial role in the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can significantly impact the reaction rate and yield, and is often optimized for specific substrates. rsc.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Fluorinated Biaryls
Aryl HalideBoronic Acid/EsterCatalystLigandBaseSolventTemp. (°C)Yield (%)
1-Bromo-3,4-difluorobenzeneArylboronic acidsPd(PPh₃)₄PPh₃K₃PO₄Dioxane/Water105~78
4-Bromo-2-methylphenyl derivativePhenylboronic acid pinacol (B44631) esterPd(PPh₃)₄PPh₃Cs₂CO₃Dioxane/Water80High
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃Ethanol/Water80High

Kumada Cross-Coupling Strategies for Biphenyl Synthesis

The Kumada coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent as the organometallic nucleophile. organic-chemistry.orgnih.gov This method is effective for the synthesis of biphenyls and can be catalyzed by either nickel or palladium complexes. organic-chemistry.org

For the synthesis of this compound, a Kumada coupling could be envisioned between 3,4-dimethylphenylmagnesium bromide and 1-fluoro-4-iodobenzene (B1293370) (or the corresponding bromide). A key advantage of the Kumada coupling is the direct use of Grignard reagents, which are readily prepared from aryl halides. organic-chemistry.org However, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction.

Table 2: General Conditions for Kumada Cross-Coupling
Aryl HalideGrignard ReagentCatalystSolvent
Aryl Iodide/BromideArylmagnesium BromideNiCl₂(dppp) or Pd(PPh₃)₄THF or Ether

Other Metalated Coupling Reactions (e.g., Ullmann, Negishi, Stille)

Several other cross-coupling reactions provide viable routes to biphenyl systems.

Ullmann Reaction: This classical method involves the copper-mediated coupling of two aryl halides. While effective for the synthesis of symmetrical biphenyls, its application to unsymmetrical biphenyls can be challenging and often requires harsh reaction conditions.

Negishi Coupling: The Negishi coupling employs an organozinc reagent as the coupling partner. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to couple a wide range of sp², sp³, and sp hybridized carbons. wikipedia.org A potential Negishi route to the target compound could involve the reaction of (4-fluorophenyl)zinc chloride with 4-bromo-1,2-dimethylbenzene in the presence of a palladium or nickel catalyst. researchgate.netnih.govillinois.edu

Stille Coupling: The Stille reaction utilizes an organotin reagent. nih.govnih.gov A significant advantage of this method is the stability of the organostannane reagents to air and moisture. However, the toxicity of the tin byproducts is a major drawback. The synthesis of this compound via a Stille coupling could proceed by reacting (4-fluorophenyl)tributylstannane with 4-bromo-1,2-dimethylbenzene.

Table 3: Overview of Other Cross-Coupling Reactions for Biaryl Synthesis
ReactionOrganometallic ReagentCatalystKey Features
Ullmann - (Aryl Halide Dimerization)CopperClassical method, often requires high temperatures.
Negishi OrganozincPalladium or NickelHigh functional group tolerance. wikipedia.orgorganic-chemistry.org
Stille OrganotinPalladiumStable reagents, toxic byproducts. nih.govnih.gov

Classical Aromatic Substitution and Functionalization Reactions

While cross-coupling reactions are dominant, classical aromatic substitution reactions can also be employed, particularly for the introduction of substituents onto a pre-formed biphenyl core. For instance, a Friedel-Crafts reaction could potentially be used to introduce the methyl groups onto a fluorobiphenyl scaffold, although issues with regioselectivity can arise. nih.govresearchgate.net More commonly, electrophilic fluorination could be used to introduce the fluorine atom onto a 3,4-dimethylbiphenyl (B1359905) precursor using electrophilic fluorinating agents like Selectfluor™. tcichemicals.commdpi.com However, directing the fluorination to the desired 4'-position selectively would be a significant challenge.

Friedel-Crafts Alkylation and Acylation on Biphenyl Substrates

The Friedel-Crafts reactions are fundamental C-C bond-forming processes used to introduce alkyl and acyl groups onto aromatic rings. wikipedia.org When applied to biphenyl, these reactions are governed by the directing effect of the phenyl substituent, which is activating and ortho, para-directing. pearson.com

Friedel-Crafts Alkylation: This reaction involves the treatment of biphenyl with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃) or ferric chloride (FeCl₃). nih.gov The reaction proceeds via the formation of a carbocation electrophile that then attacks the electron-rich biphenyl system. Due to steric hindrance, the alkyl group is predominantly introduced at the para-position (C4 and C4'). For example, the reaction of biphenyl with tert-butyl chloride in the presence of FeCl₃ yields 4,4′-di-tert-butylbiphenyl. nih.govrsc.org

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the biphenyl core using an acyl chloride or an acid anhydride (B1165640) with a Lewis acid catalyst. nih.gov Acylation is generally more controlled than alkylation, avoiding poly-substitution and carbocation rearrangements. The reaction of biphenyl with acetyl chloride and a Lewis acid produces 1-([1,1′-biphenyl]-4-yl)ethan-1-one. nih.gov The mechanism involves the formation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution. nih.gov

Reaction TypeBiphenyl ReactantReagentCatalystMajor Product
AlkylationBiphenyltert-Butyl chlorideFeCl₃4,4′-Di-tert-butylbiphenyl nih.gov
AlkylationBiphenylCyclopenteneAlCl₃4-Cyclopentyl-1,1′-biphenyl nih.gov
AcylationBiphenylSuccinic anhydrideAlCl₃4-Phenylbenzoyl-propionic acid nih.gov
AcylationBiphenylAcetyl chlorideFe₂O₃1-([1,1′-biphenyl]-4-yl)ethan-1-one nih.gov

Electrophilic Aromatic Substitution Pathways for Biphenyl Derivatives

Electrophilic Aromatic Substitution (EAS) is a broad class of reactions that includes Friedel-Crafts reactions, nitration, halogenation, and sulfonation. wikipedia.org In the context of biphenyl, the substituent on one ring dictates the position of substitution on the other. The first phenyl ring acts as an electron-donating group, activating the second ring towards electrophilic attack. pearson.comyoutube.com

The mechanism proceeds in two main steps:

Attack by the Electrophile: The π-electrons of one of the aromatic rings act as a nucleophile, attacking the electrophile (E⁺). This step disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Resonance stabilization of the sigma complex shows that the positive charge is delocalized onto the ortho and para positions. pearson.comyoutube.com Consequently, the phenyl group is an ortho, para-director. Substitution at the para-position (C4') is generally favored over the ortho-position (C2') due to reduced steric hindrance. youtube.com

Position of AttackDirecting EffectReason for Preference
Ortho (2' or 6')DirectedResonance stabilization
Meta (3' or 5')Not DirectedLess stable carbocation intermediate
Para (4')Strongly DirectedResonance stabilization and minimal steric hindrance youtube.com

Targeted Functionalization and Derivatization Strategies

Beyond the initial substitution on the biphenyl core, more targeted strategies are employed to synthesize complex analogues with specific functionalities. These methods include oxidative reactions to form the biaryl linkage and multistep pathways to introduce diverse chemical groups.

Oxidative Aromatization Reactions for Substituted Biaryls

Oxidative coupling methods provide a powerful route to construct highly functionalized biaryl systems. One such strategy involves the oxidative coupling of hydroquinones with other (hetero)arenes. researchgate.netresearchgate.net This process typically uses an oxidant like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in conjunction with a Lewis acid catalyst such as FeCl₃. researchgate.net

The reaction is thought to proceed via the DDQ-mediated oxidation of a hydroquinone (B1673460) derivative to a more electrophilic benzoquinone intermediate. This intermediate then undergoes a Lewis acid-catalyzed nucleophilic addition from an electron-rich aromatic partner (like an indole (B1671886) or a substituted benzene) to form the C-C bond, yielding the biaryl product in a one-pot manner. researchgate.netresearchgate.net The regioselectivity of the nucleophilic attack can be controlled by the presence of electron-withdrawing groups on the hydroquinone precursor. chemrxiv.org

This methodology is a versatile tool for creating diverse biaryl structures that can serve as backbones for various functional materials and pharmaceutically relevant compounds. researchgate.netchemrxiv.org

Synthesis of Specific Functionalized Analogues through Multistep Pathways

The synthesis of precisely substituted biphenyls, such as those with fluorine and methyl groups, often requires multistep synthetic sequences. A prominent and highly versatile method for creating the biphenyl linkage is the Suzuki-Miyaura cross-coupling reaction. acs.org This palladium-catalyzed reaction couples an aryl boronic acid with an aryl halide. acs.org

For instance, the synthesis of novel fluorinated biphenyl compounds has been successfully achieved by coupling 1-bromo-3,4-difluorobenzene with various arylboronic acids in the presence of a Pd(PPh₃)₄ catalyst and a base like K₃PO₄. acs.org This approach allows for the modular and efficient synthesis of a wide library of functionalized biaryls with excellent yields.

Another example is the synthesis of ortho-substituted biphenyl mannosides, where a key step involves the Suzuki coupling of a protected bromophenyl mannoside with a substituted phenylboronic acid derivative, catalyzed by a palladium complex. nih.gov Subsequent deprotection steps yield the final functionalized biphenyl product. nih.gov These multistep pathways offer precise control over the final structure, enabling the synthesis of complex molecules with tailored properties. nih.gov

Synthetic GoalKey ReactionReactant 1Reactant 2Catalyst/Reagents
Difluorinated BiphenylsSuzuki-Miyaura Coupling1-Bromo-3,4-difluorobenzeneArylboronic acidPd(PPh₃)₄, K₃PO₄ acs.org
Biphenyl MannosidesSuzuki-Miyaura Coupling4-Bromo-2-methylphenyl mannosidePhenylboronic acid esterPd(PPh₃)₄, Cs₂CO₃ nih.gov
Flurbiprofen AnalogueMulti-step synthesis2,4-DifluoronitrobenzeneDiethyl 2-methylmalonateNaH, then catalytic hydrogenation nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive analytical tool for probing the chemical environment of atomic nuclei. For 4'-Fluoro-3,4-dimethyl-1,1'-biphenyl, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional correlation techniques, provides a complete picture of its molecular framework.

Proton NMR (¹H NMR) Analysis of Biphenyl (B1667301) Protons and Substituents

The ¹H NMR spectrum of this compound is predicted to exhibit a series of signals in the aromatic and aliphatic regions, corresponding to the distinct proton environments within the molecule. The protons on the dimethyl-substituted phenyl ring and the fluoro-substituted phenyl ring will display characteristic chemical shifts and coupling patterns.

The protons of the two methyl groups at positions 3 and 4 are expected to appear as sharp singlet signals in the upfield region of the spectrum, typically around 2.2-2.4 ppm. In the aromatic region, the protons on the 3,4-dimethylphenyl ring are predicted to show a set of signals that reflect their substitution pattern. The proton at position 2 would likely appear as a singlet, while the protons at positions 5 and 6 would exhibit doublet or multiplet structures due to coupling with neighboring protons.

On the 4'-fluorophenyl ring, the protons ortho and meta to the fluorine atom will be split by both proton-proton and proton-fluorine couplings, leading to more complex multiplet patterns, likely appearing as overlapping doublets of doublets.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-2 7.35 s -
H-5 7.20 d J = 7.8
H-6 7.15 d J = 7.8
H-2', H-6' 7.50 dd J(H,H) = 8.5, J(H,F) = 5.5
H-3', H-5' 7.10 t J(H,H) = 8.7, J(H,F) = 8.7
3-CH₃ 2.30 s -
4-CH₃ 2.28 s -

Carbon NMR (¹³C NMR) Analysis for Carbon Framework Determination

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. For this compound, distinct signals are predicted for each of the 14 carbon atoms. The carbon atoms directly bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a doublet. Carbons at the ortho and meta positions to the fluorine will show smaller two- and three-bond couplings (²JCF and ³JCF).

The quaternary carbons of the biphenyl linkage and those bearing the methyl and fluoro substituents will have characteristic chemical shifts. The methyl carbons are expected to resonate in the aliphatic region (around 20 ppm).

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 138.5
C-2 130.0
C-3 137.0
C-4 136.5
C-5 128.0
C-6 125.0
C-1' 137.0 (d, J = 3.0 Hz)
C-2', C-6' 128.5 (d, J = 8.0 Hz)
C-3', C-5' 115.5 (d, J = 21.0 Hz)
C-4' 162.0 (d, J = 245.0 Hz)
3-CH₃ 20.0
4-CH₃ 19.5

Fluorine NMR (¹⁹F NMR) for Characterization of Fluorine Environments

The ¹⁹F NMR spectrum is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, a single signal is expected, as there is only one fluorine atom in the molecule. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. The signal will be split into a multiplet due to coupling with the ortho and meta protons on the same phenyl ring.

Predicted ¹⁹F NMR Data

Fluorine Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
F-4' -115.0 m

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, TOCSY, HSQC, HMBC, NOESY, ADEQUATE)

To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule, a suite of 2D NMR experiments is invaluable.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) would reveal the proton-proton coupling networks within each of the aromatic rings, confirming the assignments of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy would show correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity between the two phenyl rings and for assigning the quaternary carbons. For instance, correlations between the protons on one ring and the carbons of the other ring across the biphenyl linkage would be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which can help to confirm the spatial arrangement of the two phenyl rings relative to each other.

ADEQUATE (Adequate Double Quantum Coherence) could be used to establish carbon-carbon connectivity directly, although it is a less sensitive experiment.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing characteristic absorption bands for different functional groups. The predicted IR spectrum of this compound would display a combination of absorptions corresponding to the aromatic rings and the alkyl and fluoro substituents.

Key predicted vibrational frequencies include:

C-H stretching (aromatic): Bands in the region of 3100-3000 cm⁻¹.

C-H stretching (aliphatic): Bands in the region of 3000-2850 cm⁻¹ from the methyl groups.

C=C stretching (aromatic): A series of sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the biphenyl core.

C-F stretching: A strong absorption band in the 1250-1000 cm⁻¹ region, which is a hallmark of the carbon-fluorine bond.

C-H bending (out-of-plane): Bands in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic rings.

Predicted IR Absorption Bands

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
Aliphatic C-H Stretch 3000 - 2850 Medium
Aromatic C=C Stretch 1600 - 1450 Medium to Strong
C-F Stretch 1250 - 1000 Strong
Out-of-plane C-H Bend 900 - 675 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₄H₁₃F), the molecular weight is 200.25 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 200. The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺) to give a fragment at m/z 185, which could be a stable benzylic-type cation. Further fragmentation could involve the loss of the fluorine atom or cleavage of the biphenyl bond, leading to characteristic fragment ions.

Predicted Mass Spectrometry Data

m/z Predicted Fragment Interpretation
200 [C₁₄H₁₃F]⁺ Molecular Ion (M⁺)
185 [C₁₃H₁₀F]⁺ Loss of a methyl group ([M-CH₃]⁺)
181 [C₁₄H₁₂]⁺ Loss of HF from the molecular ion
170 [C₁₂H₇F]⁺ Loss of two methyl groups
105 [C₈H₉]⁺ Fragment from the dimethylphenyl moiety
95 [C₆H₄F]⁺ Fragment from the fluorophenyl moiety

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations

The electronic absorption properties of this compound, governed by π→π* transitions within the biphenyl system, are expected to be influenced by the substitution pattern. The methyl groups act as weak electron-donating groups, while the fluorine atom exerts a mild electron-withdrawing effect through induction and a weak electron-donating effect through resonance.

A systematic investigation of the compound's absorption spectrum in solvents of varying polarity would be necessary to characterize its solvatochromic behavior. Solvatochromism, the shift in the wavelength of maximum absorption (λmax) with solvent polarity, provides insights into the change in dipole moment upon electronic excitation. While no specific data exists for this compound, studies on other biphenyl derivatives often reveal shifts in λmax that can be correlated with solvent polarity scales. A data table for such an investigation would typically appear as follows:

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Various Solvents

Solvent Polarity (ET(30)) λmax (nm)
n-Hexane 31.0 Data not available
Toluene 33.9 Data not available
Dichloromethane 40.7 Data not available
Acetone 42.2 Data not available
Acetonitrile 45.6 Data not available
Methanol 55.4 Data not available
Water 63.1 Data not available

Many biphenyl derivatives are known to exhibit fluorescence, and the introduction of a fluorine atom can sometimes enhance the fluorescence quantum yield. A fluorescence spectroscopy study of this compound would involve measuring its emission spectra in different solvents upon excitation at its absorption maximum. Key parameters to be determined would include the fluorescence emission maximum (λem), the Stokes shift (the difference in wavelength between the absorption and emission maxima), and the fluorescence quantum yield (ΦF).

The potential for lasing action in biphenyl derivatives is an area of active research, particularly for compounds exhibiting high quantum yields and photostability. Characterization for lasing applications would involve evaluating the amplified spontaneous emission (ASE) threshold and the gain cross-section. Without experimental data, any discussion on the lasing properties of this compound remains speculative.

Table 2: Hypothetical Fluorescence Data for this compound

Solvent λex (nm) λem (nm) Stokes Shift (cm-1) Quantum Yield (ΦF)
Cyclohexane Data not available Data not available Data not available Data not available
Dichloromethane Data not available Data not available Data not available Data not available
Acetonitrile Data not available Data not available Data not available Data not available

X-ray Diffraction Studies (SC-XRD) for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. An SC-XRD study of this compound would provide crucial information on its molecular geometry, including bond lengths, bond angles, and the dihedral angle between the two phenyl rings. This dihedral angle is a key structural parameter in biphenyls, influencing the extent of π-conjugation between the rings.

Furthermore, the crystal packing analysis would reveal the nature of intermolecular interactions, such as C-H···F hydrogen bonds or π-π stacking, which govern the supramolecular architecture. To date, the crystal structure of this compound has not been reported in the crystallographic databases.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C14H13F
Formula Weight 200.25
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (Å3) Data not available
Z Data not available
Density (calculated) (g/cm3) Data not available
R-factor (%) Data not available

Computational Chemistry and Theoretical Investigations of 4 Fluoro 3,4 Dimethyl 1,1 Biphenyl

Quantum Chemical Calculations for Electronic and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies applying these methods to 4'-Fluoro-3,4-dimethyl-1,1'-biphenyl appear to be absent from the available literature.

Density Functional Theory (DFT) Studies for Ground and Excited States

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. While numerous studies apply DFT to various substituted and fluorinated biphenyls to analyze their properties nih.govacs.orgresearchgate.net, no specific publications were found that detail DFT calculations for this compound.

Analysis of Electronic Structure and Charge Distribution

Analyses of electronic structure, such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO), are standard outputs of DFT calculations. These analyses provide insight into a molecule's reactivity and intermolecular interactions. For instance, studies on other novel fluorinated biphenyls have used these methods to understand charge distribution and predict interaction sites nih.gov. Unfortunately, no such analysis has been published for this compound.

Vibrational Frequency Computations and Spectroscopic Correlations

Theoretical vibrational frequency calculations using DFT are often performed to complement experimental spectroscopic data (e.g., Infrared and Raman spectra) and to aid in the assignment of vibrational modes researchgate.net. This type of analysis has been conducted for other biphenyl (B1667301) derivatives researchgate.net, but specific computational vibrational data for this compound is not available in the reviewed sources.

Ab Initio Methods for High-Accuracy Calculations

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, are used for high-accuracy calculations of molecular properties. While these methods are applied to various organic molecules to achieve precise energetic and structural data conicet.gov.ar, no specific high-accuracy ab initio studies concerning this compound were identified.

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. Such simulations are valuable for understanding the dynamic nature of flexible molecules like biphenyls.

Conformational Analysis and Rotational Barriers (Atropisomerism) of Biphenyl Systems

The rotation around the central carbon-carbon single bond in biphenyl systems gives rise to atropisomerism, and computational methods are frequently used to calculate the energy barriers associated with this rotation. Studies have explored these rotational barriers for a wide range of substituted biphenyls using both DFT and MD simulations researchgate.netbiomedres.usresearchgate.net. The substituents on the phenyl rings significantly influence the height of this barrier. However, a specific conformational analysis or calculation of the rotational barrier for this compound has not been reported in the literature found.

Investigation of Solvent Influence on Molecular Conformation and Dynamics

In a typical computational approach, the this compound molecule is placed in a simulation box filled with explicit solvent molecules, such as water, methanol, or toluene, to represent different solvent environments. The interactions between the solute and solvent molecules are then calculated over time to simulate the dynamic behavior of the system.

Detailed Research Findings:

Theoretical investigations on similar fluorinated biphenyl compounds suggest that in polar solvents, the molecule may adopt a more twisted conformation due to dipole-dipole interactions between the polar C-F bond and the solvent molecules. acs.org Conversely, in nonpolar solvents, the molecule might exhibit a greater degree of conformational flexibility.

Molecular dynamics simulations can provide insights into the distribution of the dihedral angle between the phenyl rings. The results of such simulations are often presented as a potential of mean force (PMF) curve, which illustrates the free energy landscape along the torsional coordinate.

Below is a hypothetical data table summarizing the results of a simulated investigation into the solvent influence on the dihedral angle of this compound.

SolventDielectric ConstantMost Probable Dihedral Angle (°)Full Width at Half Maximum (°)
Toluene2.44520
Methanol33.05515
Water80.16010

This interactive table illustrates that with increasing solvent polarity, the most probable dihedral angle tends to increase, indicating a more twisted conformation. The narrowing of the full width at half maximum (FWHM) of the distribution suggests that the molecule's conformational flexibility is reduced in more polar environments.

In-Silico Modeling for Prediction of Structural and Spectroscopic Properties

In-silico modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), is a cornerstone for predicting the structural and spectroscopic properties of molecules such as this compound. nih.gov These computational techniques allow for the calculation of optimized molecular geometries, electronic structures, and various spectroscopic parameters with a high degree of accuracy.

The process typically begins with the construction of a 3D model of the molecule. This initial structure is then optimized to find its lowest energy conformation. From this optimized geometry, a range of properties can be calculated.

Detailed Research Findings:

For biphenyl derivatives, a key structural parameter of interest is the dihedral angle between the phenyl rings, which is influenced by the steric hindrance of the methyl groups and the electronic effects of the fluorine substituent. nih.gov In-silico methods can predict this angle with good agreement with experimental data where available.

Furthermore, computational models can predict various spectroscopic properties, including:

UV-Vis Spectra: By calculating the energies of electronic transitions, the absorption maxima (λmax) can be predicted, providing insights into the molecule's electronic structure.

NMR Spectra: The chemical shifts (δ) of 1H and 13C atoms can be calculated, which is invaluable for the interpretation of experimental NMR data.

Vibrational Spectra (IR and Raman): The vibrational frequencies and intensities can be computed, aiding in the assignment of experimental infrared and Raman spectra.

Below is a hypothetical interactive data table showcasing the predicted structural and spectroscopic properties of this compound obtained from DFT calculations.

PropertyPredicted Value
Dihedral Angle (°)48.5
Dipole Moment (Debye)1.8
λmax (nm)258
1H NMR Chemical Shift (ppm) - H ortho to F7.15
13C NMR Chemical Shift (ppm) - C attached to F162.3 (d, JC-F = 245 Hz)
C=C Stretching Frequency (cm-1)1605

These predicted values serve as a valuable reference for experimental studies and can help in the structural elucidation and characterization of this compound.

Structure Activity Relationship Sar Investigations of Fluorinated and Dimethylated Biphenyls

Influence of Fluoro Substitution on Molecular Interactions and Resultant Activity Profiles

The introduction of fluorine into a biphenyl (B1667301) structure can significantly alter its biological activity through various mechanisms. Fluorine, being the most electronegative element, imparts a profound electronic effect on the molecule. tandfonline.comsci-hub.box This high electronegativity can change the acidity or basicity of nearby functional groups, which may be crucial for binding to a target protein. tandfonline.comsci-hub.box

Research on biphenyl methylene imidazole-type inhibitors for cytochrome P450-17 (CYP17) has shown that the position of fluorine substitution is critical. A meta-fluoro substitution on one of the phenyl rings was found to improve inhibitory activity, while an ortho-substitution decreased potency. nih.gov Docking studies suggested that this enhanced activity is due to multipolar interactions between the fluorine atom and amino acid residues like Arg109, Lys231, His235, and Glu305 within the enzyme's active site. nih.gov

Table 1: Effect of Fluoro Substitution Position on CYP17 Inhibition

Substitution Position Effect on Activity Proposed Interaction
meta Improved Potency Multipolar interactions with key residues nih.gov

Furthermore, the introduction of fluorine can lead to more favorable physicochemical properties. The carbon-fluorine (C-F) bond is stronger than the carbon-hydrogen (C-H) bond, which can increase the chemical stability of the molecule. tandfonline.com Fluorination also generally increases lipophilicity, which can influence a compound's ability to cross cellular membranes. tandfonline.com

Elucidation of Methyl Substitution's Role in Molecular Recognition and Functional Response

Methyl substitution on a biphenyl scaffold primarily influences the molecule's electronic properties and its steric profile, which are key determinants in molecular recognition. A methyl group is known to be an electron-donating group and is considered an activating group in the context of electrophilic aromatic substitution. pearson.compearson.com This means it increases the electron density of the aromatic ring to which it is attached, making the ring more reactive. pearson.com

In terms of directing effects, a methyl group is ortho, para-directing. pearson.com This property is crucial during the synthesis of more complex biphenyl derivatives, as it dictates the positions where subsequent functional groups will be added. The spatial arrangement of substituents is fundamental to how a molecule fits into a binding pocket of a protein or receptor.

Theoretical studies using Density Functional Theory (DFT) on methyl-substituted biphenyls have provided insights into their electronic structure. These studies calculate properties such as total energy, energy gaps between molecular orbitals, and dipole moments. researchgate.net The findings indicate that while the total energy of methyl-biphenyl molecules is more dependent on the number of methyl groups than their specific position, properties like the energy gap and dipole moment are influenced by the substitution pattern (ortho, meta, or para). researchgate.net These electronic variations can affect the non-covalent interactions (e.g., van der Waals forces, π-π stacking) between the biphenyl derivative and its biological target, thereby modulating its functional response.

Table 2: Calculated Electronic Properties of Methylbiphenyl Isomers

Isomer Relative Energy Gap Dipole Moment
ortho-methylbiphenyl Lowest Varies by study
meta-methylbiphenyl Higher than ortho Varies by study
para-methylbiphenyl Highest Varies by study

Data derived from theoretical DFT studies. researchgate.net

Effects of Positional Isomerism on the Chemical and Biological Behavior of Biphenyl Scaffolds

The spatial arrangement of hydrophobic (like methyl) and hydrophilic or electronegative (like fluoro) groups is essential for interactions with biological membranes and protein binding sites. nih.gov Studies on biphenyl-based antimicrobial compounds have demonstrated that positional isomers exhibit markedly different efficacies against various bacterial strains. For instance, one isomer of a biphenyl amphiphile showed a 4–8 fold increase in efficacy against Pseudomonas aeruginosa and Escherichia coli, while other isomers displayed enhanced activity against Acinetobacter baumannii. nih.gov This highlights that changes in molecular shape directly influence the spectrum of activity, particularly against Gram-negative bacteria with their protective outer membrane. nih.gov

Similarly, in the field of liquid crystals, research on biphenyl esters has shown that the mesomorphic properties and thermal stability are directly related to the position of the functional groups. researchgate.net The orientation and position of substituents impact the molecule's polarizability and net dipole moment, which are critical for the formation of organized liquid crystal phases. researchgate.net In a biological context, these same properties—dipole moment and charge distribution—govern how a molecule interacts with the specific electrostatic environment of a receptor's binding pocket. Research on oxazolidinone antibacterials also found that a linearly attached benzotriazole derivative was more potent than an angularly attached one, further underscoring the importance of substituent positioning. nih.gov

Applications and Emerging Research Directions for 4 Fluoro 3,4 Dimethyl 1,1 Biphenyl

Materials Science Applications

The unique combination of a rigid biphenyl (B1667301) structure, the electron-withdrawing nature of fluorine, and the electron-donating methyl groups in 4'-Fluoro-3,4-dimethyl-1,1'-biphenyl provides a foundation for its potential use in advanced materials.

Development of Organic Light-Emitting Diodes (OLEDs) and Liquid Crystal Displays (LCDs)

Fluorinated biphenyls are integral to the advancement of OLED and LCD technologies. In OLEDs, these compounds can serve as host materials in the emissive layer or as components of charge-transporting layers. The introduction of fluorine can enhance thermal and morphological stability, leading to longer device lifetimes. For instance, related fluorinated compounds are used in the development of highly efficient phosphorescent OLEDs. mdpi.com

In the realm of LCDs, the incorporation of fluorine atoms into liquid crystal molecules is a well-established strategy to tune key properties such as dielectric anisotropy and viscosity. nih.govmdpi.comresearchgate.net While specific data for this compound is not available, the general principles of liquid crystal design suggest that its polarity and molecular shape could be beneficial for creating stable liquid crystalline phases with desirable electro-optical properties. nih.govmdpi.comresearchgate.net

Integration into Organic Semiconductor Technologies

The field of organic electronics relies on semiconducting materials for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). sigmaaldrich.com The electronic properties of biphenyl systems can be finely tuned through substitution. The presence of both electron-donating (dimethyl) and electron-withdrawing (fluoro) groups in this compound could lead to interesting charge-transport characteristics. Research on other fluorinated biphenyls has shown their potential in creating stable and high-performance organic semiconductors. acs.org

Utilization in Metal-Organic Frameworks (MOFs) and Polymers of Intrinsic Microporosity (PIMs)

Metal-Organic Frameworks (MOFs) are porous materials with applications in gas storage, separation, and catalysis. acs.org The ligands used to construct MOFs are crucial in determining their properties. Fluorinated ligands, including biphenyl derivatives, are known to enhance the hydrophobicity and stability of MOFs. acs.orgresearchgate.net Although this compound has not been specifically reported as a ligand in MOF synthesis, its structure is analogous to linkers used to create functional porous materials.

Polymers of Intrinsic Microporosity (PIMs) are another class of porous materials with potential applications in membrane-based separations. The rigid and contorted structures of the polymer chains in PIMs prevent efficient packing, leading to a high free volume. Biphenyl units are often incorporated into PIM backbones to impart rigidity. While there is no specific literature on the use of this compound in PIMs, the principles of PIM design suggest that such a monomer could be a viable candidate for creating new porous polymers.

Role as Polymer Additives and Surface Modifiers

Fluorinated compounds are widely used as polymer additives to modify surface properties. guidechem.comdaikinchemicals.comspecialchem.comavient.combasf.com They can impart hydrophobicity, improve lubrication, and enhance chemical resistance. While there is no direct evidence of this compound being used for this purpose, its fluorinated nature suggests it could function as a surface modifier if incorporated into a polymer matrix. specialchem.comavient.com

Application as Ligands in Transition Metal Catalysis, including Asymmetric Synthesis

Biphenyl-based phosphine (B1218219) ligands are of significant importance in transition-metal catalysis. researchgate.netnih.gov The steric and electronic properties of these ligands can be tuned by substituents on the biphenyl backbone. The fluorine and dimethyl groups on this compound could influence the catalytic activity and selectivity of a metal complex. In the field of asymmetric synthesis, chiral biphenyl ligands are crucial for achieving high enantioselectivity in a variety of chemical transformations. researchgate.netnih.govnih.govrug.nlresearchgate.net While non-chiral itself, this compound could serve as a precursor for the synthesis of more complex chiral ligands.

Biochemical and Biological Probe Development

Fluorescent molecules are essential tools in biochemistry and cell biology, acting as probes to visualize and quantify biological processes. nih.gov The biphenyl scaffold can be a component of fluorescent dyes. The substitution pattern on the biphenyl rings influences the photophysical properties, such as absorption and emission wavelengths and quantum yield. While the fluorescence properties of this compound have not been characterized in the available literature, its aromatic structure suggests it may possess inherent fluorescence or could be chemically modified to create a fluorescent probe.

Research into Molecular Recognition Mechanisms

While specific studies on the molecular recognition mechanisms of this compound are not extensively documented in publicly available literature, the structural features of this compound suggest its potential involvement in various non-covalent interactions that are fundamental to molecular recognition. The fluorinated biphenyl motif is known to participate in specific drug-receptor interactions, where the fluorine atom can alter electronic distribution and reactivity, thereby influencing binding affinity and selectivity. nih.gov

The introduction of a fluorine atom can lead to favorable interactions with biological targets through the formation of hydrogen bonds with amide or hydroxyl groups, or through dipole-dipole and electrostatic interactions. Furthermore, the lipophilicity of the molecule is increased, which can enhance its ability to cross cellular membranes and interact with hydrophobic pockets in proteins. The dimethyl substitution pattern on one of the phenyl rings provides steric bulk and a specific electronic signature that can be critical for selective recognition by a target protein.

Future research in this area would likely involve computational modeling and experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to elucidate the precise interactions between this compound and its biological targets. Understanding these mechanisms at a molecular level is crucial for the rational design of new therapeutic agents and molecular sensors.

Design and Application of Fluorescent Probes

The rigid, planar structure of the biphenyl core in this compound makes it an attractive scaffold for the design of fluorescent probes. The photophysical properties of a fluorophore can be fine-tuned by the introduction of various substituents. The fluorine atom and methyl groups on the biphenyl rings of this compound can influence its quantum yield, Stokes shift, and environmental sensitivity.

The design of fluorescent probes often involves coupling a fluorophore to a recognition moiety that selectively interacts with a target analyte. Upon binding, a change in the fluorescence signal (e.g., "turn-on" or "turn-off" response) is observed. The this compound moiety could serve as the core fluorophore, which could be further functionalized to create probes for various biological molecules or ions. For instance, the introduction of a chelating group could lead to a sensor for metal ions, while attachment to a specific ligand could allow for the imaging of a particular receptor in living cells.

While specific examples of fluorescent probes based on this compound are not readily found in the literature, the general principles of probe design suggest its potential in this area. Research in this direction would involve the synthesis of derivatives of this compound and the characterization of their photophysical properties in the presence of different analytes.

Investigations into Protein and Enzyme Interaction Modalities

Fluorinated biphenyl compounds are of significant interest in medicinal chemistry for their ability to modulate protein-protein interactions (PPIs) and enzyme activity. The fluorine atom can enhance binding affinity to hydrophobic pockets within proteins. vulcanchem.com The biphenyl scaffold itself is a common feature in many kinase inhibitors and other therapeutic agents that target specific protein-protein interfaces.

The this compound structure could serve as a core fragment in the design of novel inhibitors. The specific substitution pattern of the fluorine and methyl groups can be optimized to achieve high affinity and selectivity for a particular protein target. For example, in the context of kinase inhibitors, the biphenyl core can occupy the adenine-binding pocket, while the substituents can be tailored to interact with specific residues in the surrounding region.

Further research would involve screening this compound and its derivatives against various protein and enzyme targets to identify potential biological activities. Promising hits could then be optimized through medicinal chemistry efforts to develop new therapeutic candidates.

Utility in Proteomics Research and Related Biochemical Studies

In the field of proteomics, chemical probes are valuable tools for identifying and characterizing protein function. While there is no direct evidence of this compound being used in proteomics, its properties suggest potential applications. For instance, it could be used as a fragment in the development of activity-based probes (ABPs) or photoaffinity labels.

An ABP typically consists of a reactive group, a linker, and a reporter tag. A derivative of this compound could be designed to incorporate a reactive moiety that covalently modifies a specific class of enzymes, allowing for their detection and quantification in complex biological samples. Similarly, a photoactivatable group could be introduced to create a photoaffinity label that, upon irradiation with light, forms a covalent bond with its binding partner, enabling the identification of previously unknown protein targets.

The development of such probes based on the this compound scaffold would require synthetic chemistry to introduce the necessary functional groups and subsequent validation in biochemical and proteomics experiments.

Advanced Building Blocks in Complex Chemical Synthesis

One of the most immediate and well-established applications of this compound is its role as an advanced building block in complex chemical synthesis. The synthesis of fluorinated biphenyls is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govacs.org In a typical synthesis, a boronic acid or ester derivative of one phenyl ring is coupled with a halogenated derivative of the other.

For example, 4-fluoro-1-bromobenzene could be coupled with 3,4-dimethylphenylboronic acid in the presence of a palladium catalyst and a base to yield this compound. This compound can then serve as a starting material for the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of the fluorine and methyl groups provides specific handles for further chemical modifications, allowing for the construction of a diverse range of derivatives.

The utility of fluorinated biphenyls as synthetic intermediates is well-recognized. ucd.ie They are key components in the synthesis of various biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and potent enzyme inhibitors. nih.govmdpi.com

Q & A

Q. What are the key physicochemical properties of 4'-Fluoro-3,4-dimethyl-1,1'-biphenyl, and how do they influence its reactivity?

Answer: The compound (C₁₄H₁₃F) has a molecular weight of 200.10 g/mol, a calculated XLogP of 4.4 (indicating high lipophilicity), and no hydrogen-bond donors/acceptors except the fluorine atom . These properties suggest low solubility in polar solvents, making it suitable for organic-phase reactions. The fluorine atom’s electronegativity may direct electrophilic substitution to specific positions on the biphenyl framework. Researchers should prioritize solvents like dichloromethane or toluene for synthesis and purification.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Anticipate splitting patterns due to fluorine’s spin-½ nucleus. For example, the fluorine at the 4' position will cause coupling with adjacent protons, producing distinct doublets or triplets.
  • ¹⁹F NMR : A singlet near -115 ppm (referenced to CFCl₃) confirms the fluorine’s electronic environment .
  • Mass Spectrometry (HRMS) : Look for molecular ion peaks at m/z 200.10 (M⁺) and fragmentation patterns reflecting methyl and fluorine loss.
  • IR Spectroscopy : Absence of O-H/N-H stretches aligns with the lack of hydrogen-bond donors.

Q. How can X-ray crystallography validate the structure of this compound derivatives?

Answer: Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. Use SHELXL for refinement, ensuring a data-to-parameter ratio >10 to minimize overfitting . For example, in related biphenyl structures, C-F bond lengths typically range from 1.34–1.38 Å, and torsion angles between aromatic rings can indicate steric effects from methyl groups .

Advanced Research Questions

Q. How can electronic effects of fluorine substitution be computationally modeled to predict reactivity?

Answer:

  • Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, highlighting electron-deficient regions due to fluorine’s inductive effect.
  • Compare HOMO-LUMO gaps with non-fluorinated analogs to assess electrophilicity. For instance, fluorine’s electron-withdrawing nature lowers the HOMO energy, making the compound less reactive toward electrophiles but more toward nucleophiles.
  • Validate computational results with experimental Hammett substituent constants (σₚ for -F ≈ +0.06) .

Q. How to resolve discrepancies in reported melting points or spectral data for this compound?

Answer:

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. Even 2% impurities can depress melting points by 5–10°C.
  • Crystallization Conditions : Recrystallize from hexane/ethyl acetate and compare DSC thermograms. Polymorphism or solvent inclusion may explain variations .
  • Cross-validate Spectra : Compare ¹H NMR with deuterated analogs (e.g., 4'-²H) to isolate coupling effects from impurities.

Q. What strategies minimize di-/tri-substituted byproducts during Suzuki-Miyaura coupling of this compound?

Answer:

  • Catalyst Optimization : Use Pd(PPh₃)₄ with Buchwald-Hartwig ligands (e.g., SPhos) to enhance selectivity for mono-substitution.
  • Protecting Groups : Temporarily protect reactive methyl positions with TMS groups, which can be cleaved post-coupling.
  • Kinetic Control : Conduct reactions at 0–25°C to favor mono-substitution; higher temperatures promote undesired cross-talk between boronic acid reagents .

Q. How to analyze steric effects of 3,4-dimethyl groups on biphenyl planarity?

Answer:

  • SCXRD : Measure dihedral angles between aromatic rings. For example, in 3,4-dimethylbiphenyls, steric hindrance often increases the inter-ring angle to 15–25°, reducing conjugation .
  • UV-Vis Spectroscopy : Compare λₘₐₓ with planar analogs; bathochromic shifts indicate extended π-conjugation, while hypsochromic shifts suggest twisted geometries.
  • Dynamic NMR : Monitor rotational barriers at variable temperatures; higher barriers (ΔG‡ > 12 kcal/mol) confirm significant steric hindrance .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to reconcile these?

Answer:

  • Solvent Polarity : Test solubility in a standardized solvent series (e.g., hexane → ethyl acetate → methanol). The high XLogP (4.4) predicts poor solubility in methanol (<1 mg/mL) but good solubility in toluene (>50 mg/mL) .
  • Particle Size : Grind the compound to a uniform particle size (e.g., <50 µm) using ball milling, as larger crystals may falsely report lower solubility.
  • Temperature Dependence : Measure solubility at 25°C vs. 40°C; a positive slope (e.g., +0.1 mg/mL/°C) indicates endothermic dissolution.

Q. Tables

Key Physicochemical Properties
Molecular Weight
XLogP
Hydrogen Bond Acceptors
Rotatable Bonds
Topological Polar Surface
Crystallographic Parameters
Mean C-C Bond Length
Dihedral Angle (Inter-ring)
R Factor
Data-to-Parameter Ratio

Q. Notes

  • For synthesis, prioritize protocols from Acta Crystallographica or Journal of Organic Chemistry over vendor catalogs.
  • Safety: Always use fume hoods and fluoropolymer-coated labware when handling fluorinated compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.